5,5,5-Trifluoro-4-oxopentanoic acid
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Overview
Description
5,5,5-Trifluoro-4-oxopentanoic acid is a fluorinated organic compound with the molecular formula C5H5F3O3 It is characterized by the presence of three fluorine atoms attached to the terminal carbon of a pentanoic acid chain, with a ketone functional group at the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
5,5,5-Trifluoro-4-oxopentanoic acid can be synthesized through several methods. One common approach involves the reaction of trifluoroacetic anhydride with levulinic acid under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps, such as distillation or crystallization, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5,5,5-Trifluoro-4-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Products may include carboxylic acids or esters.
Reduction: The primary product is 5,5,5-trifluoro-4-hydroxypentanoic acid.
Substitution: Depending on the substituent, products can vary widely, including ethers, amines, or other derivatives.
Scientific Research Applications
5,5,5-Trifluoro-4-oxopentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research explores its use in drug design, particularly for compounds that require fluorine atoms to enhance bioavailability and metabolic stability.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 5,5,5-Trifluoro-4-oxopentanoic acid exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The presence of fluorine atoms can significantly alter the compound’s electronic properties, enhancing its binding affinity and specificity for certain biological targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
5,5,5-Trifluoro-2-oxopentanoic acid: Similar structure but with the ketone group at the second carbon.
5,5,5-Trifluoro-3-oxopentanoic acid: Ketone group at the third carbon.
5,5,5-Trifluoro-4-hydroxypentanoic acid: Hydroxyl group instead of the ketone.
Uniqueness
5,5,5-Trifluoro-4-oxopentanoic acid is unique due to the specific positioning of the ketone group at the fourth carbon, which influences its reactivity and interaction with other molecules. The trifluoromethyl group also imparts distinct electronic properties, making it valuable in the synthesis of compounds with enhanced stability and bioactivity.
Properties
IUPAC Name |
5,5,5-trifluoro-4-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O3/c6-5(7,8)3(9)1-2-4(10)11/h1-2H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYJVMZMNMXMCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10608531 |
Source
|
Record name | 5,5,5-Trifluoro-4-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10608531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
684-76-4 |
Source
|
Record name | 5,5,5-Trifluoro-4-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10608531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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